![molecular formula C22H20N2O3S B2980637 N-(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)-[1,1'-联苯]-4-磺酰胺 CAS No. 922106-26-1](/img/structure/B2980637.png)

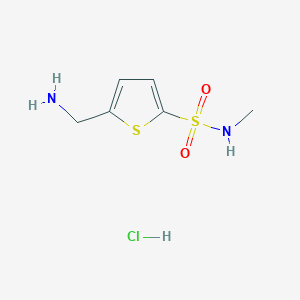

N-(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)-[1,1'-联苯]-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

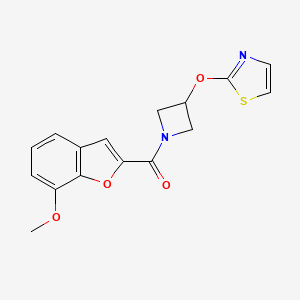

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline, biphenyl, and sulfonamide groups. The tetrahydroquinoline group would likely impart some degree of three-dimensionality to the molecule, while the biphenyl group could allow for rotation around the single bond connecting the two phenyl rings .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group could potentially undergo hydrolysis, while the tetrahydroquinoline group could be involved in various types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could increase its solubility in water, while the aromatic rings could contribute to its lipophilicity .科学研究应用

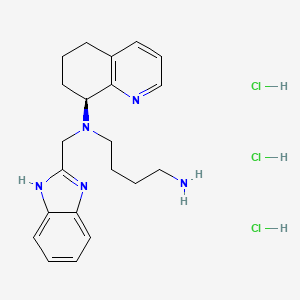

硫酸化和人类肝脏和肠粘膜中的代谢

在人类肝脏和肠粘膜中观察到了 1,2,3,4-四氢异喹啉 (TIQ) 的硫酸化,TIQ 是与 N-(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)-[1,1'-联苯]-4-磺酰胺结构相关的化合物,这表明个体之间硫酸化速率存在差异。这种差异很重要,因为它表明人体内类似化合物的代谢过程存在差异,这可能对其作为药物或在研究应用中的疗效和安全性产生影响 (Pacifici 等人,1997)。

人类中的代谢途径和代谢产物

了解类似于 N-(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)-[1,1'-联苯]-4-磺酰胺的化合物的代谢途径和产生的代谢产物,例如阿莫雷克森特,可以提供宝贵的见解,了解这些化合物如何在人体内被处理。这些知识有助于预测基于类似结构的新药的潜在相互作用、副作用和整体安全性 (Dingemanse 等人,2013)。

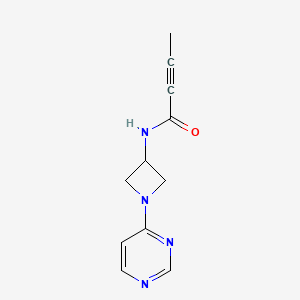

抗疟疾活性

研究磺胺类药物和类似化合物对耐氯喹的恶性疟原虫菌株的疗效突出了这些物质在开发新的疟疾治疗方法方面的潜力。这些化合物对耐药疟疾菌株发挥作用的能力为创造新型抗疟疾药物提供了有希望的途径 (DeGowin 等人,1966)。

帕金森病研究中的潜力

N-甲基化在神经毒素生物活化中的作用表明 N-(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)-[1,1'-联苯]-4-磺酰胺和类似化合物在了解帕金森病中的潜在研究应用。研究 N-甲基化的机制及其对神经毒性的影响可以为神经系统疾病的发病机制提供新的见解,并为创新治疗策略铺平道路 (Matsubara 等人,2002)。

安全和危害

未来方向

作用机制

Target of Action

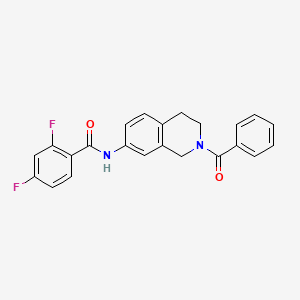

The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide is the PYR/PYL family of Abscisic Acid (ABA) receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide acts as a potent activator of multiple members of the ABA receptor family . It binds directly to these receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Biochemical Pathways

Upon activation by N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide, the ABA receptors inhibit PP2C, a group of enzymes that negatively regulate ABA signaling . This inhibition allows the activation of downstream ABA signaling pathways, which are involved in the plant’s response to abiotic stresses .

Result of Action

The activation of ABA receptors by N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide leads to a series of molecular and cellular effects. These include the inhibition of seed germination, prevention of leaf water loss, and promotion of drought resistance .

Action Environment

Environmental factors such as drought, cold, and soil salinity can influence the action, efficacy, and stability of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide. These abiotic stresses can trigger the plant’s ABA signaling pathways, to which this compound contributes by acting as a potent activator .

属性

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-24-21-13-10-19(15-18(21)9-14-22(24)25)23-28(26,27)20-11-7-17(8-12-20)16-5-3-2-4-6-16/h2-8,10-13,15,23H,9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATADPVHHVICGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2980557.png)

![(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one](/img/structure/B2980558.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2980561.png)

![3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2980569.png)

![N-cyclohexyl-2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2980573.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2980574.png)

![Tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate](/img/structure/B2980576.png)